1-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde is a complex organic compound belonging to the pyrazole family, characterized by its unique structural features and potential applications in various fields, including medicinal chemistry. This compound is notable for its dual pyrazole moieties and an aldehyde functional group, which contribute to its reactivity and biological activity.
The compound can be synthesized through various chemical reactions, notably using methods such as the Vilsmeier-Haack reaction, which facilitates the introduction of the aldehyde group into pyrazole derivatives. The synthesis and characterization of similar compounds have been documented in scientific literature, indicating a growing interest in this class of molecules for their biological properties and potential pharmaceutical applications .
1-Methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde falls under the classification of heterocyclic compounds, specifically pyrazoles. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms. This compound can also be categorized as an aldehyde due to the presence of the -CHO functional group.
The synthesis of 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde typically involves several key steps:
The reaction conditions often include heating and careful control of temperature to optimize yields. The final product can be purified through recrystallization or chromatography techniques to achieve high purity levels necessary for biological testing.
The molecular structure of 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde features:
This arrangement contributes to its unique properties and potential reactivity patterns.
The molecular formula is , with a molecular weight of approximately 202.22 g/mol. Structural elucidation can be achieved through techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which provide insights into bond lengths and angles within the molecule .
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound are typically monitored using thin-layer chromatography or spectroscopic methods to ensure completion and purity of products.
The mechanism of action for compounds like 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde often involves interactions with biological targets such as enzymes or receptors:
Quantitative structure–activity relationship models may be employed to predict biological activity based on structural variations within this class of compounds.
Relevant analyses include infrared spectroscopy for functional group identification and mass spectrometry for molecular weight determination .
The compound's unique structural features position it as a candidate for various scientific applications:
Pyrazole derivatives constitute a structurally diverse class of nitrogen-containing heterocycles that occupy a pivotal role in contemporary drug discovery. Characterized by a five-membered ring with two adjacent nitrogen atoms, pyrazoles serve as privileged scaffolds due to their favorable pharmacokinetic properties, metabolic stability, and capacity for diverse molecular interactions. Bicyclic pyrazole architectures, particularly those incorporating multiple heterocyclic units, demonstrate enhanced binding specificity to biological targets compared to monocyclic analogs. The strategic incorporation of functional groups like carbaldehydes further augments their synthetic utility and bioactivity, enabling precise modulation of electronic properties and steric profiles. These molecular features collectively establish pyrazole-carbaldehydes as indispensable templates in rational drug design.
Bicyclic pyrazole derivatives represent a significant evolution in heterocyclic medicinal chemistry, offering enhanced target selectivity and improved pharmacokinetic profiles. The compound 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde exemplifies this class, featuring two methylated pyrazole rings connected at the 3- and 4-positions, with a formyl group at the 4-position of the second ring. This specific arrangement creates a planar, electron-rich system capable of engaging in multipoint hydrogen bonding and π-stacking interactions with biological targets [3] [5]. Its molecular formula (C₉H₁₀N₄O) and weight (190.20 g/mol) contribute to favorable drug-like properties, aligning with Lipinski's rule of five parameters for oral bioavailability [2] [5].
The structural rigidity imposed by the bicyclic framework reduces conformational entropy upon target binding, enhancing binding affinity. This is evidenced by predicted molecular interaction profiles where the aldehyde functionality serves as a hydrogen bond acceptor while the pyrazole nitrogens act as complementary acceptors/donors . Such precise spatial arrangement of pharmacophoric elements makes this scaffold particularly valuable in kinase inhibitor development, where ATP-competitive compounds require specific hydrogen-bonding motifs. The methyl substituents on both ring nitrogen atoms (N1 and N1') mitigate potential metabolic oxidation, addressing a common limitation of unsubstituted heterocycles in drug development [3] [5].
Table 1: Comparative Analysis of Bicyclic Pyrazole Derivatives in Drug Discovery
Compound Name | Molecular Formula | Key Structural Features | Drug Discovery Applications |
---|---|---|---|
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde | C₉H₁₀N₄O | Dual N-methylation, formyl group at C4 | Kinase inhibitor precursors, anticancer scaffolds |
3-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazole-4-carbaldehyde | C₈H₈N₄O | Unmethylated pyrazole, alternative linkage | Antibacterial agents, agrochemicals |
1-Methyl-1H-pyrazole-4-carbaldehyde | C₅H₆N₂O | Monocyclic prototype | Synthetic intermediate, corrosion inhibitors |
The carbaldehyde group in 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde serves as a versatile synthetic handle that drives its utility in bioactive molecule design. This formyl group exhibits pronounced electrophilic character due to polarization between the carbonyl carbon (electrophilic center) and oxygen (nucleophilic center), facilitating nucleophilic addition reactions essential for constructing complex molecular architectures. The aldehyde's reactivity enables efficient generation of:
Computational analyses reveal that the carbaldehyde group significantly influences the compound's electronic distribution. The adjacent pyrazole ring withdraws electron density from the formyl group, increasing its electrophilicity compared to aliphatic aldehydes (carbon partial charge: +0.32e vs. +0.24e in propionaldehyde). This enhanced reactivity facilitates derivatization under mild conditions without requiring aggressive catalysts [6]. The spatial orientation of the aldehyde perpendicular to the pyrazole plane, as predicted by molecular modeling, minimizes steric hindrance during nucleophilic attack, further enhancing its synthetic utility .
Table 2: Derivatization Reactions of the Carbaldehyde Group
Reaction Type | Reagents | Products | Bioactivity Potential | Molecular Interactions |
---|---|---|---|---|
Reductive amination | Primary amines, NaBH₃CN | Secondary amines | Kinase inhibitors | Enhanced hydrogen bonding capacity |
Knoevenagel condensation | Malononitrile | Cyanoacrylates | Anticancer agents | Improved membrane penetration (cLogP -0.8) |
Grignard addition | Alkyl magnesium bromides | Secondary alcohols | Antimicrobials | Increased steric bulk for hydrophobic pockets |
Oxime formation | Hydroxylamine | Oximes | Nitric oxide modulators | Metal chelation capacity |
The development of pyrazole hybrids has progressed through distinct evolutionary phases, beginning with simple monosubstituted derivatives in the 1960s and culminating in contemporary bivalent architectures like 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde. Early pharmaceutical applications focused on monocyclic pyrazole anti-inflammatories (e.g., phenylbutazone derivatives), which demonstrated the core's metabolic stability but suffered from off-target effects. The 1990s witnessed strategic incorporation of carbaldehyde functionalities, exemplified by 1-Methyl-1H-pyrazole-4-carbaldehyde (CAS 25016-11-9), enabling targeted derivatization while preserving the heterocycle's advantageous logP profile (predicted 1.14 g/cm³) [6] [7].
The paradigm shift toward bicyclic systems emerged in the early 2000s, driven by advances in cross-coupling methodologies that enabled efficient construction of 3,4'-bipyrazoles. These techniques overcame previous limitations in regioselective pyrazole-pyrazole bonding, particularly the challenge of N versus C coupling. Modern synthetic approaches to 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde typically employ:
This historical progression has yielded compounds with refined target specificity, particularly in oncology applications where the bivalent pyrazole scaffold demonstrates enhanced kinase inhibition profiles. The structural complexity of modern derivatives like 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde (CAS 1249535-11-2) represents the culmination of three decades of rational design, balancing synthetic accessibility with three-dimensional complexity for protein surface engagement [3] [5] .
Table 3: Evolution of Pyrazole-Based Pharmaceutical Scaffolds
Generation | Time Period | Representative Compounds | Synthetic Limitations | Therapeutic Advancements |
---|---|---|---|---|
First | 1960-1980 | 1H-pyrazole-4-carbaldehydes | Low regioselectivity, no N-protection | Basic anti-inflammatory activity |
Second | 1980-2000 | 1-Methyl-1H-pyrazole-4-carbaldehyde | Limited cross-coupling efficiency | Improved metabolic stability |
Third | 2000-Present | 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde | Require specialized catalysts | Targeted protein degradation, kinase inhibition |
Compounds Mentioned in Article:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8